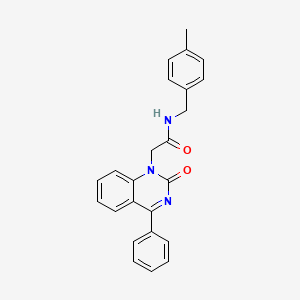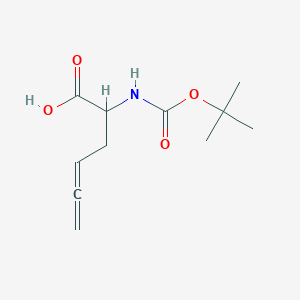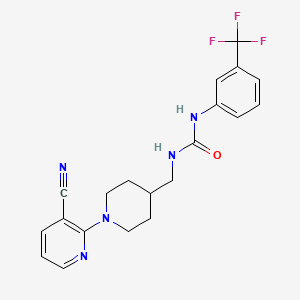
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, commonly known as BHBT, is a thiazolone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBT is a small molecule that exhibits a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Wirkmechanismus
BHBT exerts its biological activity by binding to specific targets in the cells. BHBT binds to the active site of the target protein and modulates its activity. BHBT binds to the DNA-binding domain of the transcription factor NF-κB and inhibits its activation. BHBT also binds to the active site of the enzyme topoisomerase IIα and inhibits its activity. BHBT also binds to the active site of the protease enzyme of HIV and inhibits its activity.
Biochemical and physiological effects:
BHBT exhibits a wide range of biochemical and physiological effects. BHBT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. BHBT inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis. BHBT also exhibits antiviral activity against HIV and HSV by blocking viral entry and inhibiting viral protease activity. BHBT also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
BHBT has several advantages for lab experiments. BHBT is a small molecule that can be easily synthesized and purified. BHBT exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, BHBT also has some limitations for lab experiments. BHBT has low solubility in water, which can limit its use in some assays. BHBT also has low stability in acidic and basic conditions, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for the study of BHBT. One direction is to optimize the synthesis method of BHBT to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of BHBT in vivo to determine its efficacy and toxicity. Another direction is to study the structure-activity relationship of BHBT to identify more potent and selective analogs. Another direction is to explore the potential of BHBT as a lead compound for drug development in various therapeutic areas, such as cancer, infectious diseases, and inflammation.
Synthesemethoden
BHBT can be synthesized using a one-pot reaction between 4-benzylpiperazine, 4-hydroxybenzaldehyde, and 2-aminothiazole in the presence of acetic acid and ethanol. The reaction proceeds via the formation of a Schiff base intermediate, which is then cyclized to form BHBT. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
BHBT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHBT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. BHBT also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. BHBT inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis. BHBT also exhibits antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). BHBT inhibits viral replication by blocking the viral entry and inhibiting viral protease activity.
Eigenschaften
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-18-8-6-16(7-9-18)14-19-20(26)22-21(27-19)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,14,25H,10-13,15H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAZJEGYSQLMGX-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B2514540.png)


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)



